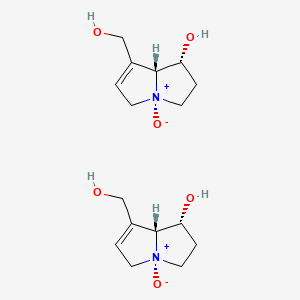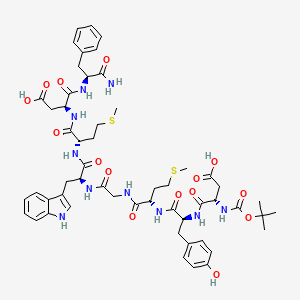
Bis(2-ethylhexyl) sulfoxide
Vue d'ensemble
Description
Bis(2-ethylhexyl) sulfoxide: is an organic compound with the molecular formula C₁₆H₃₄OS. It is a sulfoxide derivative of bis(2-ethylhexyl) sulfide. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Applications De Recherche Scientifique
Chemistry: Bis(2-ethylhexyl) sulfoxide is used as a solvent and extractant in various chemical processes. It is particularly effective in the extraction of metal ions from aqueous solutions .
Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It can act as a model compound to understand the behavior of similar sulfoxides in biological systems.
Industry: In industrial applications, this compound is used as a plasticizer and stabilizer in the production of polymers and other materials. Its unique chemical properties make it suitable for enhancing the flexibility and durability of various products .
Safety and Hazards
The safety data sheet for Bis(2-ethylhexyl) sulfoxide indicates that it should be handled with care . In case of skin contact, it is recommended to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) sulfoxide can be synthesized from bis(2-ethylhexyl) sulfide through oxidation. One common method involves the use of trifluoroacetyl peroxide in trifluoroacetic acid at low temperatures . The reaction conditions typically include maintaining the temperature at 0°C to ensure controlled oxidation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes may use different oxidizing agents and catalysts to achieve high yields and purity. The specific details of industrial production methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethylhexyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of this compound can revert it to bis(2-ethylhexyl) sulfide.
Substitution: The sulfoxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Bis(2-ethylhexyl) sulfone.
Reduction: Bis(2-ethylhexyl) sulfide.
Substitution: Products depend on the nucleophile used in the reaction.
Mécanisme D'action
The mechanism of action of bis(2-ethylhexyl) sulfoxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and other interactions with these targets, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) sulfide: The precursor to bis(2-ethylhexyl) sulfoxide, differing by the oxidation state of the sulfur atom.
Bis(2-ethylhexyl) sulfone: The fully oxidized form of bis(2-ethylhexyl) sulfide.
Bis(2-ethylhexyl) phosphate: A related compound with a phosphate group instead of a sulfoxide group.
Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. Its ability to act as both an oxidizing and reducing agent, depending on the conditions, makes it versatile in different applications.
Propriétés
IUPAC Name |
3-(2-ethylhexylsulfinylmethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OS/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRIEACWYQKVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CS(=O)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396788 | |
| Record name | Bis(2-ethylhexyl) sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82374-34-3 | |
| Record name | Bis(2-ethylhexyl) sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

